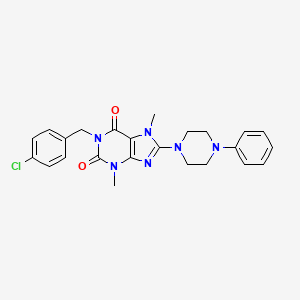

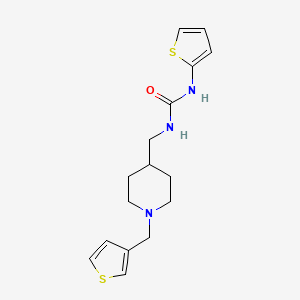

![molecular formula C11H13NOS2 B2684505 5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034208-60-9](/img/structure/B2684505.png)

5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been achieved through palladium-catalyzed reactions . For instance, oxygenated 2-azabicyclo[2.2.1]heptanes have been synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis and Drug Design

One application area of bicyclic compounds, closely related to the target compound, is in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams. These compounds have been shown to be useful starting products for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which are considered promising in the field of drug design due to their structural novelty and potential biological activity (Mollet, D’hooghe, & Kimpe, 2012).

Advanced Building Blocks for Drug Discovery

Similarly, the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes represents another significant application. These compounds serve as advanced building blocks for drug discovery, enabling the synthesis of conformationally restricted analogues of proline, such as 2,3-ethanoproline, which are invaluable in the development of novel therapeutic agents (Druzhenko et al., 2018).

Cephalosporin Derivatives for ADEPT Approaches

In the realm of targeted cancer therapy, bicyclic compounds similar to the target molecule have been synthesized for use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). For example, a new cephalosporin derivative has been developed for carrying a wide range of drugs containing an amino group, showcasing the versatility of bicyclic scaffolds in medicinal chemistry (Blau et al., 2008).

Flavin-Mediated Visible-Light Photocycloaddition

Another innovative application is the flavin-mediated visible-light [2+2] photocycloaddition of nitrogen- and sulfur-containing dienes. This methodology allows for the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes, demonstrating the utility of bicyclic compounds in organic synthesis and the potential for development of biologically active molecules (Jirásek et al., 2017).

Spectral Characterization and Docking Studies

Lastly, the synthesis and spectral characterization of novel thiazole analogues, including docking studies, highlight the importance of such bicyclic compounds in understanding antibacterial activity. This research underscores the role of structural optimization and theoretical calculations in designing molecules with potential therapeutic applications (Shahana & Yardily, 2020).

Eigenschaften

IUPAC Name |

(5-methylthiophen-2-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS2/c1-7-2-3-10(15-7)11(13)12-5-9-4-8(12)6-14-9/h2-3,8-9H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDJCSXJGLCTEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CC3CC2CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]propanamide](/img/structure/B2684424.png)

![N-cyclohexyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2684432.png)

![ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2684435.png)

![N-{3-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2684439.png)

![4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2684440.png)

![4-methoxy-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2684443.png)